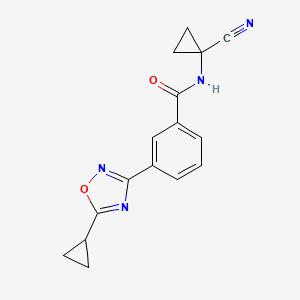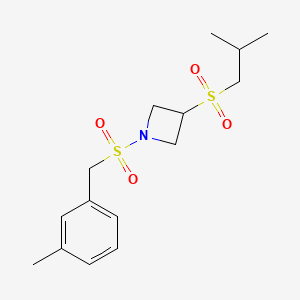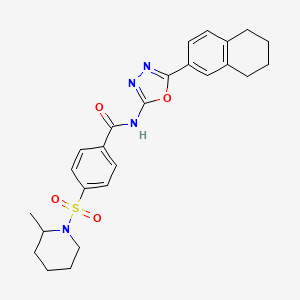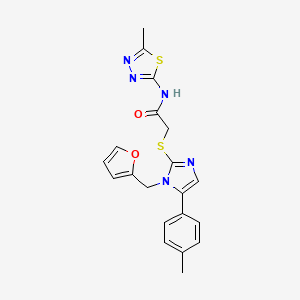
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research due to its unique properties and mechanisms of action.
Wirkmechanismus
The mechanism of action of N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways involved in cellular processes, such as cell growth and inflammation. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as reduce inflammation in animal models. This compound has also been shown to improve cognitive function in animal models, which may be due to its ability to modulate certain receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide in lab experiments is its potential as a treatment for various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for further research. However, a limitation of using this compound in lab experiments is its limited availability and high cost, which may limit its use in certain studies.
Zukünftige Richtungen
There are many potential future directions for research involving N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide. One direction could be to further explore its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells. Another direction could be to investigate its potential as a treatment for neurological disorders, as it has been shown to improve cognitive function in animal models. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound, which could lead to increased availability and use in scientific research.
Synthesemethoden
The synthesis of N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide involves the reaction of 1-cyanocyclopropane carboxylic acid with 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then reacted with 4-aminobenzonitrile to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide has shown potential in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as a treatment for neurological disorders, as it has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-9-16(6-7-16)19-14(21)12-3-1-2-11(8-12)13-18-15(22-20-13)10-4-5-10/h1-3,8,10H,4-7H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUSJHYREWQAMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4(CC4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B2396183.png)






![3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride](/img/structure/B2396195.png)
